2-(4-Boc-piperazine-1-carbonyl)benzoic acid
Overview
Description
2-(4-Boc-piperazine-1-carbonyl)benzoic acid is an organic compound with the empirical formula C12H14N2O3 . It is a solid substance .
Synthesis Analysis
The synthesis of piperazine compounds, such as 2-(4-Boc-piperazine-1-carbonyl)benzoic acid, has been a topic of interest in recent years. Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Molecular Structure Analysis
The molecular structure of 2-(4-Boc-piperazine-1-carbonyl)benzoic acid is characterized by a six-membered ring containing two opposing nitrogen atoms . The average mass of the molecule is approximately 306.357 Da .Physical And Chemical Properties Analysis
2-(4-Boc-piperazine-1-carbonyl)benzoic acid is a solid substance with a melting point between 150-160 °C . The molecular weight of the compound is approximately 416.32 .Scientific Research Applications
Synthesis of Pharmaceutical Derivatives
The compound is used in the synthesis of various pharmaceutical derivatives, including those with potential anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic activities .
Drug Discovery
Piperazine derivatives are prevalent in drug discovery, particularly as components of blockbuster drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
Anti-Tubercular Agents
Derivatives of the compound have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis .
C–H Functionalization
Recent advances in chemistry have focused on the C–H functionalization of the carbon atoms of the piperazine ring, which is a key structural component in this compound .
Living Cationic Ring Opening Polymerization
The compound is used in the termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring opening polymerization .
DNA Gyrase Inhibitors
Monosubstituted piperazines derived from this compound are used in the synthesis of indazole DNA gyrase inhibitors .
Conformational Studies
N-benzoylated piperazine compounds synthesized from this chemical are studied for their conformational behavior using temperature-dependent 1H NMR spectroscopy .
PARP-1 Enzyme Inhibition
Some derivatives exhibit strong inhibitory effects on PARP-1 enzyme, which is significant in the context of cancer treatment and therapy .
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory, making it a potential target for Alzheimer’s disease treatment .
Mode of Action
For instance, compound 6g, a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, exhibited potent inhibitory activity against AChE, suggesting a competitive and non-competitive inhibition mechanism .
Biochemical Pathways
Given the potential ache inhibitory activity, it could impact the cholinergic system, which plays a crucial role in memory and cognition .
Result of Action
If it acts similarly to related compounds, it may exhibit inhibitory effects on ache, potentially impacting cognitive function .
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)15(21)22/h4-7H,8-11H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIBSCUTCOZJGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383823 | |
Record name | 2-(4-Boc-piperazine-1-carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazine-1-carbonyl)benzoic acid | |
CAS RN |
651293-35-5 | |
Record name | 2-(4-Boc-piperazine-1-carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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